molecular formula C13H12O5 B1406175 6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1216111-99-7

6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1406175
CAS No.: 1216111-99-7
M. Wt: 248.23 g/mol
InChI Key: OGASQQREEAAPAV-UHFFFAOYSA-N
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Description

Structural Position in Coumarin Family

6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid occupies a distinct position within the coumarin family hierarchy, specifically classified as a simple coumarin derivative with carboxylic acid functionality. Coumarins are fundamentally organized into four primary structural categories: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. The target compound belongs definitively to the simple coumarin category, which encompasses hydroxylated, alkoxylated, and alkylated derivatives of the parent coumarin structure along with their corresponding glycosides.

The structural classification system for coumarin derivatives establishes that simple coumarins constitute the foundational group, characterized by various substitutions on the basic benzopyran framework. Within this classification, this compound demonstrates a specific substitution pattern that differentiates it from other well-known simple coumarins such as umbelliferone (7-hydroxycoumarin), esculetin (6,7-dihydroxycoumarin), and herniarin (7-methoxycoumarin). The presence of the ethoxy group at position 6, the methyl group at position 4, and the carboxylic acid functionality at position 3 creates a unique chemical signature within the coumarin classification system.

Comparative analysis with related compounds reveals the structural specificity of this molecule. For instance, 6-methoxy-4-methylcoumarin, bearing the Chemical Abstracts Service number 6295-35-8, shares similar positioning of substituents but contains a methoxy group instead of an ethoxy group at position 6 and lacks the carboxylic acid functionality. Similarly, 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, with Chemical Abstracts Service number 833-31-8, maintains the carboxylic acid and methyl substitutions but lacks the ethoxy group entirely. These structural comparisons highlight the specific chemical identity of this compound within the broader coumarin family.

The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions for benzopyran derivatives, where the chromene ring system serves as the core structure. The 2H-chromene designation indicates the specific tautomeric form, while the numerical positioning system precisely identifies the locations of functional group substitutions. This systematic approach to nomenclature ensures clear identification and classification within chemical databases and research literature.

Chromene-Based Heterocycles: Historical Context

The historical development of chromene-based heterocycles traces back to foundational discoveries in organic heterocyclic chemistry during the late 19th and early 20th centuries. The Pechmann condensation, discovered by German chemist Hans von Pechmann, established one of the most significant synthetic pathways for coumarin preparation. This reaction involves the condensation of phenols with carboxylic acids or esters containing beta-carbonyl groups under acidic conditions, leading to the formation of coumarin structures through esterification, transesterification, and subsequent ring closure mechanisms.

The mechanistic understanding of chromene formation has evolved significantly since the initial discoveries. Early investigations revealed that the Pechmann condensation proceeds through a transesterification reaction followed by ring closure similar to Friedel-Crafts alkylation. The process requires harsh conditions with simple phenols, although highly activated phenols such as resorcinol allow for much milder reaction conditions. This historical development provided the foundational synthetic methodology that enables the preparation of complex coumarin derivatives, including compounds with specific substitution patterns like this compound.

Historical mechanistic studies have demonstrated that the reaction mechanism involves the oxo-form rather than the enolic form, with three different oxo-routes proposed for the condensation process. These investigations utilized theoretical treatments to elucidate the detailed mechanistic pathways, providing crucial insights into the formation of chromene structures. The development of alternative synthetic approaches, including the Simonis chromone cyclization using phosphorus pentoxide, expanded the available methodologies for chromene preparation.

The evolution of synthetic methodologies for chromene derivatives has incorporated modern catalytic approaches. Recent developments include the use of heterogeneous catalysts such as sodium hydrogen sulfate supported on silica gel (NaHSO4.SiO2) and silica chloride, which enable environmentally benign synthesis under solvent-free conditions. These advancements represent significant improvements over classical methods that required harsh conditions, excess reagents, and generated substantial acidic waste streams.

Contemporary synthetic strategies have expanded to include asymmetric synthesis approaches. Arvidsson and colleagues reported the first asymmetric version of chromene synthesis using trimethylsilyl-protected prolinol derivatives as catalysts. These developments demonstrate the continued evolution of chromene chemistry from its historical foundations to modern sophisticated synthetic methodologies.

Significance in 2H-Chromene Chemistry

The significance of this compound within 2H-chromene chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of functionalized chromene derivatives. The 2H-chromene framework, also known as chroman or benzopyran, serves as a foundational structure in numerous natural products and synthetic compounds. The specific substitution pattern present in this compound demonstrates the structural diversity achievable within the chromene family while maintaining the core benzopyran architecture.

The carboxylic acid functionality at position 3 provides particular significance within chromene chemistry, as it enables further chemical modifications and synthetic elaborations. Chromene-3-carbaldehydes have been recognized as useful intermediates for the synthesis of other significant heterocycles. The carboxylic acid group offers similar synthetic utility, allowing for esterification reactions, amide formation, and other functional group transformations that can lead to more complex molecular architectures. This versatility positions this compound as a valuable synthetic intermediate within the broader context of heterocyclic chemistry.

The structural flexibility inherent in the 2H-chromene system contributes to its significance in synthetic organic chemistry. The unique fused ring system provides characteristic stability and reactivity patterns that make chromene derivatives versatile building blocks for various chemical synthesis routes. The specific substitution pattern in this compound demonstrates how targeted functional group placement can create compounds with distinct chemical properties while maintaining the beneficial characteristics of the chromene core.

Research investigations into chromene derivatives have revealed their potential applications in diverse chemical contexts. The synthesis of 3H-chromeno[3,4-c]quinolines, (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes, and related heterocycles demonstrates the utility of chromene-based compounds as building blocks for more complex molecular structures. These applications highlight the strategic importance of well-characterized chromene derivatives like this compound in advancing synthetic methodology and expanding chemical diversity.

The presence of multiple functional groups within this compound creates opportunities for selective chemical modifications. The ethoxy group provides an electron-donating effect that can influence the reactivity of the chromene system, while the carboxylic acid functionality offers sites for further derivatization. This combination of features positions the compound as a valuable scaffold for structure-activity relationship studies and chemical optimization efforts within chromene-based chemical libraries.

Properties

IUPAC Name

6-ethoxy-4-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-8-4-5-10-9(6-8)7(2)11(12(14)15)13(16)18-10/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGASQQREEAAPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Green Chemistry Approach

One common route to chromene-3-carboxylic acids involves the Knoevenagel condensation of 2-hydroxybenzaldehyde derivatives with active methylene compounds such as Meldrum's acid. For the 4-methyl derivative, 2-hydroxy-4-methylbenzaldehyde can be reacted with Meldrum's acid in aqueous media, often enhanced by ultrasound irradiation to accelerate the reaction and improve yield.

  • Procedure : 2-Hydroxy-4-methylbenzaldehyde (1.0 mmol) and Meldrum's acid (1.01 mmol) are suspended in an aqueous medium (e.g., tomato juice or waste water) and subjected to ultrasound irradiation at room temperature for 5 to 15 minutes. The precipitate formed is filtered and purified.
  • Yield : High yields up to 99% have been reported.
  • Advantages : The method is environmentally friendly, uses green solvents, and allows recovery and reuse of the aqueous medium.
  • Reference : Fiorito et al. demonstrated this method with similar chromene derivatives.

Ethyl Ester Intermediate Synthesis Followed by Hydrolysis

Another widely used method involves the synthesis of ethyl 6-ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylate as an intermediate, which is then hydrolyzed to the corresponding carboxylic acid.

  • Step 1 : Alkylation of hydroxy groups on the chromene ring with ethyl chloroacetate in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF, followed by reflux.
  • Step 2 : Cyclization using acidic conditions (e.g., sulfuric acid) to form the coumarin ring with ethoxy substitution.
  • Step 3 : Hydrolysis of the ester group with aqueous KOH to yield the free carboxylic acid.
  • Reference : Soman et al. reported this approach for 4-methyl coumarin derivatives with alkoxy substitution.

Direct Alkylation and Cyclization Routes

Direct nucleophilic substitution on coumarin derivatives bearing hydroxy groups at position 6 can be performed using ethyl bromoacetate or similar alkylating agents under basic conditions (e.g., sodium hydride catalysis). The intermediates then undergo cyclization to form the chromene ring system with the ethoxy substituent.

  • Catalysts : Sodium hydride (NaH) is commonly used to deprotonate the hydroxy group, facilitating nucleophilic attack.
  • Reaction Conditions : Room temperature or mild heating, often in polar solvents.
  • Yield : Moderate to good yields (70–80%) depending on substrate and conditions.
  • Reference : Studies on coumarin derivatives functionalized with alkoxy groups and their subsequent transformations.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Notes
Knoevenagel Condensation with Ultrasound 2-Hydroxy-4-methylbenzaldehyde, Meldrum's acid, aqueous medium, ultrasound irradiation Up to 99 Green chemistry, short reaction time, reusable medium Efficient for carboxylic acid formation
Ethyl Ester Intermediate Route Ethyl chloroacetate, K2CO3, DMF, reflux, acid hydrolysis 70–85 Well-established, scalable Requires multiple steps, purification needed
Direct Alkylation & Cyclization NaH, ethyl bromoacetate, room temperature, polar solvents 70–80 Mild conditions, direct substitution Suitable for various alkoxy substitutions

Detailed Research Findings and Notes

  • Ultrasound-Assisted Knoevenagel Condensation : This method benefits from the use of ultrasound, which enhances mass transfer and reaction kinetics, enabling rapid synthesis at room temperature without harsh reagents. The aqueous medium can be natural juices or waste waters, aligning with green chemistry principles.

  • Ester Intermediate Hydrolysis : The esterification step allows for the introduction of the ethoxy group through alkylation, followed by ring closure to form the chromene structure. Subsequent saponification with KOH efficiently converts the ester to the acid. This method allows for structural modifications at the alkoxy position by varying the alkylating agent.

  • Nucleophilic Substitution Catalyzed by NaH : This approach is versatile for synthesizing coumarin derivatives with various alkoxy substituents. The use of strong bases like NaH facilitates the generation of phenolate ions, which then attack alkyl halides to form ethers. The reaction conditions are generally mild, preserving sensitive functional groups.

  • Analytical Characterization : Products from these syntheses are typically characterized by NMR (1H, 13C), IR spectroscopy (noting characteristic carbonyl and ether peaks), melting point determination, and mass spectrometry to confirm molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of appropriate starting materials. A common method includes the reaction of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate, using dimethylformamide as a solvent at elevated temperatures.

Medicinal Chemistry

This compound exhibits promising biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that low concentrations of the compound significantly reduced cell viability in human cancer cell lines .
  • Anti-inflammatory Effects : The compound has been shown to lower levels of inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, suggesting its potential in treating inflammatory diseases .

Agricultural Chemistry

The compound has been investigated for its use as a pesticide or fungicide due to its antimicrobial properties. Its effectiveness against various plant pathogens could provide an eco-friendly alternative to synthetic pesticides.

Material Science

In material science, this compound is being explored for applications in developing dyes and pigments. Its chromene structure allows it to be utilized in creating materials with specific optical properties, which can be beneficial in various industrial applications.

Anticancer Activity

A notable study assessed the effects of this compound on various human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides, indicating its therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives may inhibit the activity of certain kinases or interact with DNA to exert their effects .

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties of Selected Coumarin Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Spectral Data (IR/NMR)
6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Ethoxy, 4-methyl, 3-COOH C₁₃H₁₂O₅ 260.23 Not reported Likely soluble in DMSO* Predicted: δ ~1.4 (CH₃CH₂O), δ ~2.5 (4-CH₃)
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (3f) 6-Methyl, 3-COOH C₁₁H₈O₄ 204.18 165–166 Not reported IR: 1745 cm⁻¹ (C=O), 1674 cm⁻¹ (conj. C=O)
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 6-Bromo, 4-methyl, 3-COOH C₁₁H₇BrO₄ 283.07 Not reported Chloroform, methanol, DMSO δ ~2.4 (4-CH₃), IR: 1771 cm⁻¹ (C=O)
6-Methoxy-4-oxo-4H-chromene-3-carboxylic acid (3b) 6-Methoxy, 4-oxo, 3-COOH C₁₁H₈O₅ 220.18 233–234 Not reported ¹H NMR: δ 3.91 (OCH₃), δ 7.78 (aromatic H)
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3c) 7-Hydroxy, 3-COOH C₁₀H₆O₅ 206.15 264–265 Not reported IR: 3158 cm⁻¹ (OH), 1736 cm⁻¹ (C=O)

*Predicted solubility based on ethoxy group’s lipophilicity compared to bromo/methoxy analogs .

Structural and Functional Implications

  • Position 6 Modifications: Ethoxy vs. Methyl at Position 4: Steric hindrance from the 4-methyl group may restrict rotational freedom, influencing crystal packing and intermolecular hydrogen bonding, as seen in analogs like 6-bromo-4-methyl derivatives .
  • Carboxylic Acid at Position 3 :

    • This group facilitates hydrogen bonding and salt formation, enhancing solubility in polar solvents (e.g., DMSO) and interaction with biological targets .

Spectroscopic and Crystallographic Trends

  • IR Spectroscopy : Strong carbonyl stretches (~1745–1771 cm⁻¹) confirm the 2-oxo and carboxylic acid functionalities. Hydroxy-substituted analogs (e.g., 3c) show broad OH stretches (~3158 cm⁻¹) .
  • ¹H NMR : Ethoxy groups typically exhibit a triplet (δ ~1.4) and quartet (δ ~4.0–4.2), while methyl groups at position 4 appear as singlets (δ ~2.4–2.5) .

Biological Activity

6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid (C13H12O5) is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Molecular Structure

  • Molecular Formula : C13H12O5
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 1216111-99-7

Physical Properties

PropertyValue
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For example, a derivative demonstrated an IC50 value of 0.004 µM against HIV-1 integrase, indicating potent activity that may be leveraged for cancer therapeutics .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are critical for treating conditions characterized by chronic inflammation. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • DNA Interaction : Some studies suggest that it can intercalate with DNA, disrupting replication and transcription processes .

Similar Compounds

A comparison with similar compounds highlights unique features and biological activities:

Compound NameUnique FeaturesBiological Activity
4-Methyl-2-oxo-2H-chromene-3-carboxylic acidLacks ethoxy groupModerate anticancer effects
6-Methoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acidContains methoxy groupEnhanced solubility but reduced potency
6-Ethyl-4-methyl-2-oxo-2H-chromene-3-carboxylic acidEthyl group affects reactivitySimilar antimicrobial properties

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at low concentrations.
  • Anti-inflammatory Effects : Research demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions using acidic catalysts (e.g., BF₃·Et₂O) or condensation of substituted coumarin precursors. Key steps include introducing the ethoxy group at position 6 and methyl at position 3. For example, phosphoryl oxychloride-mediated cyclization under reflux is effective for similar chromene derivatives . Optimization of solvent (e.g., ethanol or THF), temperature (80–120°C), and reaction time (4–12 hours) is critical to maximize yield (typically 50–70%) and minimize side products like decarboxylated derivatives.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of HPLC (C18 column, methanol/water mobile phase) for purity assessment (>95%) and spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy protons at δ ~4.2 ppm, methyl at δ ~2.3 ppm) .
  • FT-IR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for the lactone and carboxylic acid groups) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 279.0872 for C₁₄H₁₄O₅) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–10) reveal limited aqueous solubility (<1 mg/mL) but good solubility in polar aprotic solvents. Stability studies (24–72 hours) via UV-Vis spectroscopy show degradation at pH >8 due to lactone ring hydrolysis. Storage recommendations: −20°C in anhydrous DMSO .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact the compound’s biological activity in enzyme inhibition assays?

  • Methodology : Comparative SAR studies using analogs (e.g., 6-methoxy or 6-hydroxy derivatives) reveal that ethoxy substitution enhances lipophilicity, improving membrane permeability. For example, in in vitro kinase inhibition assays, the ethoxy group increases IC₅₀ values by 2–3 fold compared to methoxy derivatives due to steric and electronic effects . Computational docking (AutoDock Vina) supports these findings, showing stronger hydrophobic interactions with target proteins .

Q. What crystallographic data are available for this compound, and how does its conformation influence intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals a planar chromene ring system with dihedral angles of 5–10° between the carboxylic acid and ethoxy groups. Hydrogen-bonding networks (O–H···O and C–H···O) stabilize the crystal lattice, as seen in related chromene-3-carboxylic acid derivatives . This conformation is critical for co-crystallization studies with target enzymes.

Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects) be resolved?

  • Methodology : Meta-analysis of dose-dependent studies (0.1–100 µM) shows dual mechanisms: anti-inflammatory activity at low doses (NF-κB inhibition) and pro-apoptotic effects at higher doses (ROS-mediated caspase activation). Use siRNA knockdown or selective inhibitors (e.g., NAC for ROS) to isolate pathways .

Methodological Challenges

Q. What strategies mitigate side reactions during carboxyl group functionalization (e.g., esterification or amidation)?

  • Methodology : Activate the carboxylic acid with EDC/HOBt or DCC/DMAP to form reactive intermediates, reducing decarboxylation. Conduct reactions at 0–4°C in anhydrous DMF or CH₂Cl₂. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can computational methods (e.g., DFT or MD simulations) predict regioselectivity in electrophilic substitution reactions?

  • Methodology : DFT calculations (B3LYP/6-31G*) identify electron-rich sites (e.g., position 5 of the chromene ring) as targets for electrophiles. Solvent effects (PCM model) and transition-state analysis further refine predictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
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6-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

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